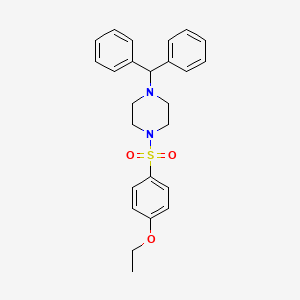![molecular formula C17H18N2OS B2648594 N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851410-87-2](/img/structure/B2648594.png)
N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are of significant interest in medicinal chemistry due to their wide range of biological activities . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Scientific Research Applications
Conformational Analysis and Chemical Synthesis
Research into compounds structurally related to N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide often focuses on their conformational analysis and chemical synthesis processes. For instance, studies on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamides provide insights into their conformational equilibrium, which is influenced by factors like the orientation of substituents and intramolecular hydrogen contacts. These compounds exhibit a range of conformers that are stabilized by various intramolecular interactions, highlighting the complexity of their chemical behavior in solution (Kuznetsova et al., 2021).
Antitubercular Activity
Another significant area of research is the development of antitubercular agents. A series of N-(aryl)-2-thiophen-2-ylacetamides were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds within this series exhibited promising activity, suggesting their potential as lead compounds in combating multidrug-resistant tuberculosis (Lourenço et al., 2007).
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of related compounds has also been conducted. The introduction of different acceptor groups into the molecular structure of polymers based on these compounds affects their electrochromic behavior. Such studies have implications for the development of materials with potential applications in electronic displays and devices (Hu et al., 2013).
Corrosion Inhibition
The application of thiophene derivatives in corrosion inhibition has been explored. For example, the synthesis of specific Schiff bases and their efficacy as corrosion inhibitors on mild steel surfaces in acidic environments demonstrate the potential of these compounds in protecting industrial materials (Daoud et al., 2014).
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-11-14-5-2-3-7-16(14)19(13)9-8-18-17(20)12-15-6-4-10-21-15/h2-7,10-11H,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYJZHGRLLWOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

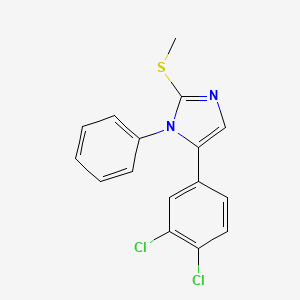

![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)
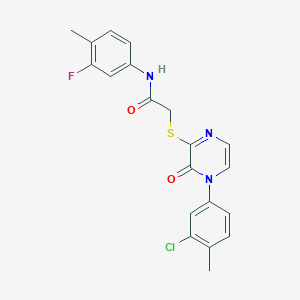
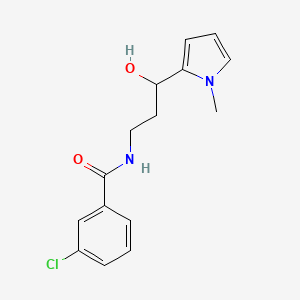

![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
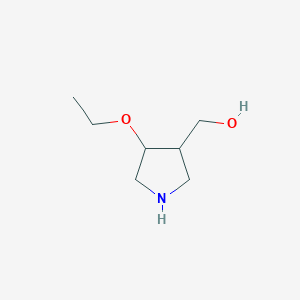
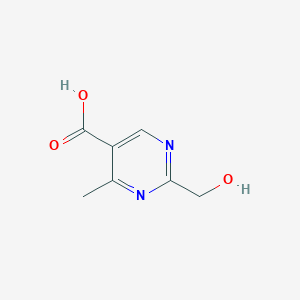
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
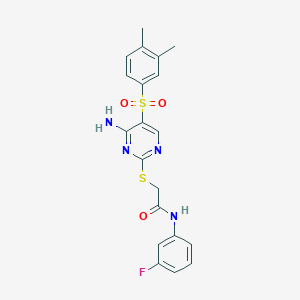
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
